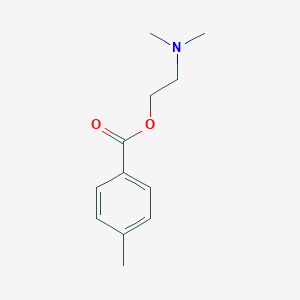
2-(Dimethylamino)ethyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a type of ester that has a dimethylamino group and a methyl group attached to a benzene ring. This compound is also known as DMEMB and has several applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of DMEMB is not well understood. However, it is believed that DMEMB acts as a modulator of neurotransmitter receptors such as the α-adrenergic receptor and the histamine receptor. DMEMB has been shown to increase the binding affinity of these receptors to their respective ligands, which results in an increase in their activity.
Biochemical and Physiological Effects:
DMEMB has several biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which results in an increase in the activity of the sympathetic nervous system. DMEMB has also been shown to have antihistaminic activity, which makes it useful in the treatment of allergies. Additionally, DMEMB has been shown to have anticholinergic activity, which makes it useful in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMB has several advantages as a reagent for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DMEMB has some limitations. It is a toxic compound and should be handled with care. It can also cause skin and eye irritation, so proper protective equipment should be worn when handling it.
Direcciones Futuras
There are several future directions for research on DMEMB. One area of research could focus on the development of new synthetic routes for DMEMB that are more efficient and environmentally friendly. Another area of research could focus on the development of new fluorescent probes that are based on DMEMB. Additionally, more research could be done on the mechanism of action of DMEMB to gain a better understanding of its pharmacological properties.
Métodos De Síntesis
DMEMB can be synthesized by reacting 4-methylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMEMB along with the byproduct, sodium chloride. The reaction is shown below:
Aplicaciones Científicas De Investigación
DMEMB is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of several bioactive molecules such as α-adrenergic receptor agonists, antihistamines, and anticholinergics. DMEMB is also used as a reagent for the synthesis of fluorescent probes that are used in biological imaging.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
RVJZNPYFKRKKDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)

![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)




